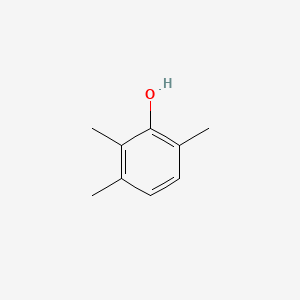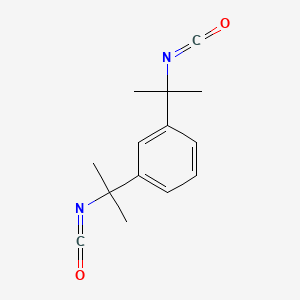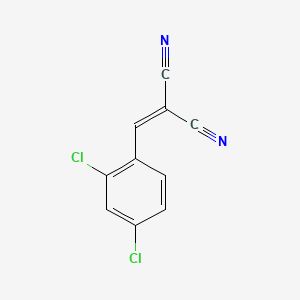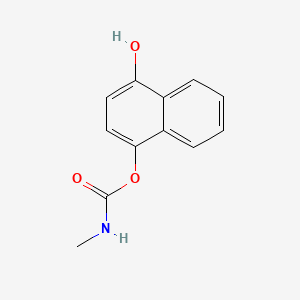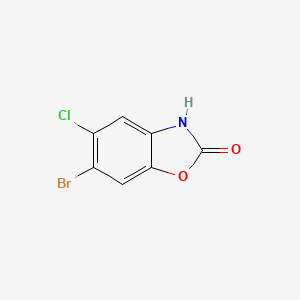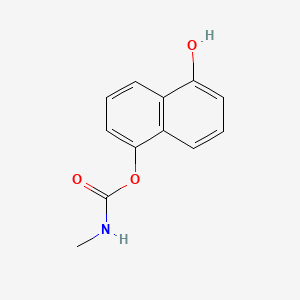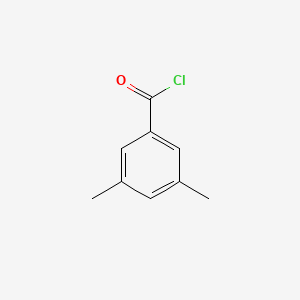
3-Hydroxy-4-methylbenzaldehyde
Overview
Description
3-Hydroxy-4-methylbenzaldehyde is an organic compound with the molecular formula C8H8O2. It is a derivative of benzaldehyde, featuring a hydroxyl group (-OH) and a methyl group (-CH3) attached to the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Mechanism of Action
Target of Action
It’s known that aldehydes can react with various biological molecules, including proteins and dna .
Mode of Action
Aldehydes like 3-Hydroxy-4-methylbenzaldehyde can form Schiff bases through a condensation reaction with amines . This reaction involves the carbonyl group of the aldehyde and the amino group of the amine, resulting in a C=N bond . The formation of Schiff bases can alter the function of biological molecules, potentially leading to various biological effects.
Biochemical Pathways
The formation of schiff bases can impact a variety of biochemical processes, as these reactions can modify proteins and other biomolecules .
Result of Action
The ability of aldehydes to form schiff bases with biological molecules can lead to a variety of effects, depending on the specific targets and the nature of the modifications .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the reactivity of the aldehyde group, potentially affecting its ability to form Schiff bases . Additionally, the presence of other reactive species can influence the compound’s stability and reactivity.
Biochemical Analysis
Biochemical Properties
3-Hydroxy-4-methylbenzaldehyde plays a significant role in biochemical reactions, particularly in the formation of Schiff bases and hydrazones. These reactions involve the condensation of this compound with amines or hydrazines, leading to the formation of imines or hydrazones, respectively . The compound interacts with various enzymes and proteins, including those involved in oxidative stress response pathways. For instance, it has been shown to disrupt the antioxidation systems in fungal cells, targeting enzymes such as superoxide dismutases and glutathione reductase .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways and gene expression, particularly in fungal cells. The compound disrupts cellular redox homeostasis, leading to oxidative stress and subsequent cell death . This disruption is achieved through the inhibition of antioxidation enzymes, which are crucial for maintaining cellular redox balance. Additionally, this compound has been shown to enhance the efficacy of conventional antifungal agents by acting as a chemosensitizer .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits key antioxidation enzymes, leading to an accumulation of reactive oxygen species (ROS) within the cell . This increase in ROS levels results in oxidative damage to cellular components, including lipids, proteins, and DNA. The compound also forms Schiff bases and hydrazones through condensation reactions with amines and hydrazines, which can further modulate cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound has been shown to cause sustained oxidative stress in cells, leading to chronic cellular damage and apoptosis . These effects are particularly pronounced in in vitro studies, where controlled conditions allow for precise monitoring of cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been observed to induce mild oxidative stress, which can be beneficial in certain therapeutic contexts . At higher doses, this compound can cause significant toxicity, leading to severe oxidative damage and cell death . Threshold effects have been noted, where a critical concentration of the compound is required to elicit a measurable biological response.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to oxidative stress and detoxification. The compound is metabolized by enzymes such as cytochrome P450 oxidases, which facilitate its conversion to less toxic metabolites . Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in cellular respiration and energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its relatively small size and hydrophobic nature . The compound may also interact with specific transporters and binding proteins that facilitate its movement within the cell . Localization and accumulation of this compound in certain cellular compartments can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily found in the cytoplasm, where it interacts with various enzymes and proteins involved in oxidative stress response . Post-translational modifications and targeting signals may direct this compound to specific organelles, such as mitochondria, where it can exert its effects on cellular respiration and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylbenzaldehyde using suitable oxidizing agents. Another method includes the formylation of 3-hydroxy-4-methylphenol. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical processes that ensure high yield and purity. The production involves controlled reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-methylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The hydroxyl and aldehyde groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under specific conditions.
Major Products Formed
Oxidation: 3-Hydroxy-4-methylbenzoic acid.
Reduction: 3-Hydroxy-4-methylbenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives.
Scientific Research Applications
3-Hydroxy-4-methylbenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its use in developing new drugs and therapeutic agents.
Industry: It serves as a precursor in the manufacture of fragrances, dyes, and polymers.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3-methylbenzaldehyde
- 3-Hydroxy-4-methoxybenzaldehyde
- 4-Hydroxybenzaldehyde
Uniqueness
3-Hydroxy-4-methylbenzaldehyde is unique due to the specific positioning of its hydroxyl and methyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
3-hydroxy-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHVJHJQBQKKPNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101014227 | |
| Record name | 3-hydroxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57295-30-4 | |
| Record name | 3-hydroxy-4-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101014227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-4-methylbenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 3-Hydroxy-4-methylbenzaldehyde in the synthesis of 2,3-dihydro-1H-pyrrolo[1,2-a]indoles?
A1: The research demonstrates the use of this compound as a key precursor in a multi-step synthesis of various 2,3-dihydro-1H-pyrrolo[1,2-a]indole derivatives []. Specifically, it is transformed into 2-bromo-5-methoxy-4-methylphenylacetonitrile in four steps. This compound then reacts with 2-methoxy-Δ1-pyrroline to yield α-(2-bromo-5-methoxy-4-methylphenyl)-α-pyrrolidin-2-ylideneacetonitrile, a crucial intermediate. Further reactions on this intermediate ultimately lead to the desired 2,3-dihydro-1H-pyrrolo[1,2-a]indole structures. This highlights the synthetic utility of this compound in accessing this class of potentially bioactive compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

